Keap1-Nrf2-IN-7

Description

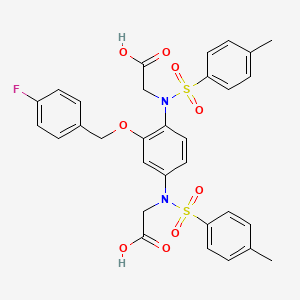

Structure

3D Structure

Properties

Molecular Formula |

C31H29FN2O9S2 |

|---|---|

Molecular Weight |

656.7 g/mol |

IUPAC Name |

2-[4-[carboxymethyl-(4-methylphenyl)sulfonylamino]-3-[(4-fluorophenyl)methoxy]-N-(4-methylphenyl)sulfonylanilino]acetic acid |

InChI |

InChI=1S/C31H29FN2O9S2/c1-21-3-12-26(13-4-21)44(39,40)33(18-30(35)36)25-11-16-28(29(17-25)43-20-23-7-9-24(32)10-8-23)34(19-31(37)38)45(41,42)27-14-5-22(2)6-15-27/h3-17H,18-20H2,1-2H3,(H,35,36)(H,37,38) |

InChI Key |

AMDAELCCBYMSGM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)N(CC(=O)O)S(=O)(=O)C3=CC=C(C=C3)C)OCC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity of Keap1-Nrf2-IN-7 for Keap1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, Keap1-Nrf2-IN-7, to its target protein Keap1. This document details the quantitative binding data, the experimental protocols used for its determination, and the underlying molecular interactions within the Keap1-Nrf2 signaling pathway.

Introduction to the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the Cullin-3 (CUL3) and RBX1-associated E3 ubiquitin ligase adaptor protein, Kelch-like ECH-associated protein 1 (Keap1), sequesters the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) in the cytoplasm. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, thereby maintaining low intracellular levels of Nrf2.

In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes. The resulting upregulation of these genes helps to restore cellular redox homeostasis.

Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant therapeutic interest as they can mimic the effects of oxidative stress, leading to the activation of the Nrf2-mediated antioxidant response. This compound is one such inhibitor.

This compound: Binding Affinity and Quantitative Data

This compound, also referred to as compound 7v in the primary literature, is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The primary measure of its inhibitory activity is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding of Nrf2 to Keap1 by 50%.

The inhibitory potency of this compound and a selection of its structural analogs from the same study are summarized in the table below. This data is derived from a competitive fluorescence polarization (FP) assay.

| Compound ID | Structure | IC50 (µM)[1] |

| This compound (7v) | 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid derivative | 0.45 |

| 7a | Analog with different substituent | >50 |

| 7j | Analog with different substituent | 1.2 |

| 7s | Analog with different substituent | 0.55 |

| 7u | Analog with different substituent | 0.89 |

Experimental Protocols: Fluorescence Polarization (FP) Assay

The binding affinity of this compound to the Keap1 Kelch domain was determined using a competitive fluorescence polarization (FP) assay. This technique measures the change in the rotational motion of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. Small molecule inhibitors that disrupt this interaction displace the fluorescent peptide, leading to a decrease in the polarization signal.

Materials and Reagents

-

Keap1 Kelch domain protein: Recombinantly expressed and purified human Keap1 Kelch domain (residues 321-609).

-

Fluorescently labeled Nrf2 peptide: A 9-amino acid peptide derived from the Nrf2 ETGE motif (FITC-LDEETGEFL-NH2) labeled with fluorescein isothiocyanate (FITC).

-

Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, and 0.005% (v/v) Tween-20.

-

Test Compounds: this compound and its analogs dissolved in dimethyl sulfoxide (DMSO).

-

Microplates: Black, non-binding surface 384-well plates.

Assay Procedure

-

Compound Preparation: A serial dilution of the test compounds was prepared in DMSO.

-

Assay Plate Preparation: 10 µL of the test compound dilutions were added to the wells of the 384-well plate. Control wells contained DMSO without the inhibitor.

-

Reagent Addition: To each well, 20 µL of a solution containing the Keap1 Kelch domain protein (final concentration 200 nM) and 10 µL of the FITC-labeled Nrf2 peptide (final concentration 20 nM) in assay buffer were added. The final assay volume was 40 µL.

-

Incubation: The plate was incubated at room temperature for 30 minutes in the dark to allow the binding reaction to reach equilibrium.

-

Fluorescence Polarization Measurement: The fluorescence polarization was measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Data Analysis

The percentage of inhibition for each compound concentration was calculated using the following formula:

% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])

where:

-

mP_sample is the millipolarization value of the well with the test compound.

-

mP_min is the millipolarization value of the free FITC-Nrf2 peptide (no Keap1).

-

mP_max is the millipolarization value of the FITC-Nrf2 peptide bound to Keap1 (no inhibitor).

The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

Keap1-Nrf2 Signaling Pathway and Inhibition by IN-7

The following diagram illustrates the core Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.

Caption: Keap1-Nrf2 signaling and IN-7 inhibition.

Experimental Workflow for FP Assay

The logical flow of the fluorescence polarization assay for determining the inhibitory activity of compounds like this compound is depicted below.

Caption: Fluorescence polarization assay workflow.

Binding Site and Molecular Interactions

Molecular docking studies on the 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acid series of inhibitors, to which this compound belongs, have provided insights into their binding mode within the Kelch domain of Keap1. The Keap1 Kelch domain forms a β-propeller structure with a central pocket that accommodates the ETGE motif of Nrf2.

Inhibitors of this class are predicted to bind in this same pocket, acting as direct competitive inhibitors. The diacetic acid moieties are crucial for binding, as they form key electrostatic interactions with positively charged arginine residues (Arg380, Arg415, and Arg483) in the binding pocket, mimicking the interactions of the glutamic acid residues in the native Nrf2 peptide. The central aromatic scaffold of the inhibitor occupies the hydrophobic core of the binding site, and the arylsulfonamido groups can form additional hydrogen bonds and hydrophobic interactions with surrounding residues, further enhancing binding affinity. The specific substituents on the central benzene or naphthalene ring, as seen in the structure-activity relationship table, can further optimize these interactions and influence the overall inhibitory potency.

Conclusion

This compound is a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction with a sub-micromolar IC50 value as determined by fluorescence polarization. This technical guide has provided a detailed overview of its binding affinity, the experimental methodology used for its characterization, and its mechanism of action within the context of the Keap1-Nrf2 signaling pathway. The data and protocols presented herein serve as a valuable resource for researchers in the fields of drug discovery, chemical biology, and cellular stress responses, facilitating further investigation and development of novel therapeutic agents targeting this critical pathway.

References

Methodological & Application

Application Notes: Keap1-Nrf2-IN-7 for Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) orchestrates the expression of a wide array of cytoprotective genes. Under basal homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its primary negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[3][4] Keap1 functions as an adapter for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for continuous ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][5][6][7]

Upon exposure to stressors or pharmacological activators, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts its ability to bind Nrf2.[1] This allows newly synthesized Nrf2 to stabilize, accumulate, and translocate to the nucleus.[5][8] In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMafs) and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][8] These genes include enzymes involved in detoxification and antioxidant defense, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase 1 (HO-1).[8][9]

Keap1-Nrf2-IN-7 is a potent, small-molecule inhibitor designed to directly interfere with the Keap1-Nrf2 protein-protein interaction (PPI).[10] Unlike electrophilic Nrf2 activators that covalently modify Keap1, IN-7 acts non-covalently to prevent Keap1 from binding to Nrf2. This action mimics the natural activation mechanism, leading to Nrf2 stabilization and the induction of the ARE-mediated cytoprotective gene expression program. These notes provide detailed protocols for utilizing this compound in cell culture to study the activation of the Nrf2 pathway.

Keap1-Nrf2 Signaling Pathway and IN-7 Inhibition

Caption: The Keap1-Nrf2 signaling pathway under basal and activated conditions.

Quantitative Data for this compound

The following table summarizes the known quantitative properties of this compound (also referred to as compound 7v). Researchers should perform dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.

| Parameter | Value | Reference |

| Target | Keap1-Nrf2 Protein-Protein Interaction (PPI) | [10] |

| IC₅₀ | 0.45 µM (450 nM) | [10] |

| Mechanism | Non-covalent, direct inhibitor | [1] |

| Typical Cell Culture Concentration | 1 - 10 µM (Empirically determined) | Based on typical use for novel inhibitors. |

Experimental Protocols

General Cell Culture and Treatment

This protocol provides a general guideline for treating adherent cell lines with this compound. Appropriate cell lines for studying the Nrf2 pathway include human neuroblastoma SH-SY5Y, hepatocellular carcinoma HepG2, or human embryonic kidney HEK293 cells.[5][11][12]

Materials:

-

Selected cell line (e.g., SH-SY5Y, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound powder

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting. For a 6-well plate, this is typically 2.5 x 10⁵ to 5 x 10⁵ cells per well. Allow cells to adhere and grow for 24 hours.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Aliquot and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Treatment: On the day of the experiment, thaw an aliquot of the IN-7 stock solution. Prepare working concentrations by diluting the stock solution in a complete culture medium. For example, to achieve a final concentration of 5 µM, dilute the 10 mM stock 1:2000 in the medium.

-

Remove the old medium from the cells and replace it with the medium containing the desired concentration of IN-7 or a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for the desired time period. For mRNA analysis, a 6-16 hour time point is often sufficient. For protein analysis, 16-24 hours is a common range.

-

Harvesting: After incubation, wash the cells twice with ice-cold PBS and proceed immediately to lysis for RNA or protein extraction.

Experimental Workflow Visualization

Caption: A typical experimental workflow for studying the effects of IN-7 in cell culture.

Western Blot Protocol for Nrf2 Activation

This protocol is for detecting changes in the protein levels of Nrf2 and its downstream targets.

Materials:

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and Cytoplasmic Extraction Kit (optional, for translocation studies)

-

Protein Assay Reagent (e.g., Bradford or BCA)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBS-T)

-

Primary Antibodies (see table below)

-

HRP-conjugated Secondary Antibodies

-

Enhanced Chemiluminescence (ECL) Reagent

Recommended Primary Antibodies:

| Target Protein | Loading Control | Dilution (Typical) |

| Nrf2 | β-Actin, α-Tubulin | 1:1000 |

| Keap1 | β-Actin, α-Tubulin | 1:1000 |

| NQO1 | β-Actin, α-Tubulin | 1:1000 - 1:2000 |

| HO-1 | β-Actin, α-Tubulin | 1:1000 - 1:2000 |

| Lamin A/C or Histone H3 | (Nuclear Fraction) | 1:1000 |

Procedure:

-

Cell Lysis: After washing with PBS, lyse the cells on ice using ice-cold lysis buffer.[11] Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~13,000 x g for 15 minutes at 4°C to pellet cell debris.[11]

-

Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.[11]

-

SDS-PAGE: Normalize protein amounts for all samples (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBS-T.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[11]

-

Detection: After further washing, apply ECL reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.[11] Densitometry analysis should be performed to quantify changes, normalizing to the loading control.

Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes

This protocol is for measuring the mRNA expression levels of Nrf2 target genes.

Materials:

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

qPCR-grade water

-

Forward and reverse primers for target and housekeeping genes (see table below)

Example Human Primer Sequences:

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| NFE2L2 (Nrf2) | CACATCCAGTCAGAAACCAGTGG | GGAATGTCTGCGCCAAAAGCTG[13] |

| NQO1 | GGCAGAAGAGCACTGATCGTAC | TGCTTTCTTGTTCAGCATGGC |

| HMOX1 (HO-1) | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |

| GCLM | GTGGACACCCGATGCAGTAT | TCATCCACCTGGCAACAGTC[14] |

| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |

| ACTB (β-actin) | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT |

Note: Primers should always be validated for efficiency and specificity before use.

Procedure:

-

RNA Extraction: Extract total RNA from the harvested cells using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR Reaction: Set up the qPCR reaction in a 10 or 20 µL volume containing SYBR Green Master Mix, forward and reverse primers (final concentration of ~200-500 nM), and diluted cDNA.

-

Thermal Cycling: Perform the qPCR on a real-time PCR instrument using a standard cycling program (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).[13] Include a melt curve analysis to verify product specificity.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH or ACTB) and compare the treated samples to the vehicle control.[11]

References

- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Activation of the KEAP1-NRF2-ARE signaling pathway reduces oxidative stress in Hep2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p62/KEAP1/NRF2 Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. origene.com [origene.com]

- 14. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-7 solubility in DMSO and culture media

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, Keap1-Nrf2-IN-7, in DMSO and cell culture media. This document also includes comprehensive protocols for its use in cell-based assays to assess the activation of the Nrf2 signaling pathway.

Introduction

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

This compound is a potent small molecule inhibitor of the Keap1-Nrf2 PPI with a reported IC50 of 0.45 µM[1]. By disrupting the interaction between Keap1 and Nrf2, this compound promotes the stabilization and nuclear accumulation of Nrf2, leading to the activation of the Nrf2-ARE pathway. This compound is a valuable tool for studying the role of the Keap1-Nrf2 pathway in various physiological and pathological processes.

Data Presentation: Solubility and Recommended Concentrations

The following table summarizes the solubility and recommended working concentrations for this compound.

| Solvent/Medium | Solubility/Recommended Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥ 10 mM | Prepare a concentrated stock solution in high-quality, anhydrous DMSO. Store at -20°C or -80°C for long-term storage. |

| Cell Culture Media | Final concentrations typically in the range of 0.1 µM to 10 µM | The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Serial dilutions from the DMSO stock should be made. |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

Bring the this compound powder and DMSO to room temperature.

-

Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).

-

Carefully weigh the this compound powder and add it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may aid in dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C, protected from light.

Cell-Based Assay for Nrf2 Activation

This protocol describes a general method to assess the activation of the Nrf2 pathway in cultured cells treated with this compound. The specific readout can be the measurement of Nrf2 target gene expression (e.g., HMOX1, NQO1) by quantitative real-time PCR (qRT-PCR) or the use of a reporter cell line.

Materials:

-

Cultured cells of interest (e.g., HEK293T, A549, HepG2)

-

Complete cell culture medium

-

This compound DMSO stock solution (e.g., 10 mM)

-

Phosphate-buffered saline (PBS)

-

Reagents for RNA extraction, reverse transcription, and qRT-PCR (if measuring gene expression)

-

Reagents for luciferase assay (if using a reporter cell line)

-

Multi-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Treatment:

-

The following day, prepare serial dilutions of the this compound DMSO stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the inhibitor).

-

A positive control, such as sulforaphane (typically 5-10 µM), can also be included.

-

Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or controls.

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time may vary depending on the cell type and the specific endpoint being measured.

-

Endpoint Analysis:

-

For Gene Expression Analysis (qRT-PCR):

-

After incubation, wash the cells with PBS and lyse them directly in the well using a suitable lysis buffer for RNA extraction.

-

Purify the total RNA according to the manufacturer's protocol of the RNA extraction kit.

-

Perform reverse transcription to synthesize cDNA.

-

Conduct qRT-PCR using primers specific for Nrf2 target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Analyze the relative gene expression using the ΔΔCt method.

-

-

For Reporter Gene Assay (e.g., ARE-Luciferase):

-

After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration.

-

-

Mandatory Visualizations

Caption: The Keap1-Nrf2 Signaling Pathway and the Mechanism of Action of this compound.

Caption: General experimental workflow for assessing Nrf2 activation using this compound.

References

Application Notes and Protocols for Keap1-Nrf2-IN-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under normal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[2][4][5] However, upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[1][2] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide array of cytoprotective genes.[4][6] Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][3]

Keap1-Nrf2-IN-7 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.45 µM.[7] By disrupting this interaction, this compound promotes the activation of the Nrf2 pathway, leading to the expression of downstream antioxidant and anti-inflammatory genes. These application notes provide detailed protocols for the preparation of a this compound stock solution and its application in a cell-based assay.

Quantitative Data Summary

| Property | Value | Reference |

| Product Name | This compound | MedChemExpress[7] |

| CAS Number | 2769963-42-8 | MedChemExpress[7] |

| Molecular Formula | C28H24N2O8S2 | MedChemExpress[7] |

| Molecular Weight | 596.63 g/mol | MedChemExpress[7] |

| IC50 | 0.45 µM (for Keap1-Nrf2 PPI) | MedChemExpress[7] |

Keap1-Nrf2 Signaling Pathway

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Pharmacokinetic Profiling of Keap1-Nrf2 Inhibitors

Topic: Pharmacokinetic Properties of Novel Keap1-Nrf2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, an E3 ubiquitin ligase substrate adaptor, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its levels low.[1][2][5] When cells are exposed to stressors, reactive cysteine residues on Keap1 are modified, disrupting the Keap1-Nrf2 interaction.[2][5] This allows Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes.[1][2][4]

Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a promising therapeutic target for a variety of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.[3][6] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of particular interest as they offer a direct and potentially more selective mechanism of Nrf2 activation.[3][6]

These application notes provide a comprehensive overview of the methodologies required to characterize the pharmacokinetic (PK) properties of novel Keap1-Nrf2 inhibitors, using a hypothetical inhibitor, "Keap1-Nrf2-IN-7," as an example. The following sections detail experimental protocols for in vitro and in vivo PK studies, present data in a structured format, and provide visual diagrams of the relevant biological pathway and experimental workflows.

Keap1-Nrf2 Signaling Pathway

Under normal homeostatic conditions, Keap1 sequesters Nrf2 in the cytoplasm, facilitating its ubiquitination and degradation by the proteasome.[5][7] This process maintains low basal levels of Nrf2. In the presence of oxidative or electrophilic stress, or upon intervention with a Keap1-Nrf2 inhibitor, this interaction is disrupted. Stabilized Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[1][4]

Pharmacokinetic Data Summary

The following tables summarize key in vitro and in vivo pharmacokinetic parameters for our hypothetical inhibitor, this compound. These tables are intended to serve as a template for presenting data from the protocols described below.

Table 1: In Vitro ADME Properties of this compound

| Parameter | Assay System | Result |

| Solubility | Phosphate Buffered Saline (pH 7.4) | 150 µM |

| Permeability | Caco-2 (A→B) | 15 x 10⁻⁶ cm/s |

| Metabolic Stability | Human Liver Microsomes (HLM) | t½ = 45 min |

| Mouse Liver Microsomes (MLM) | t½ = 25 min | |

| Plasma Protein Binding | Human Plasma | 98.5% |

| Mouse Plasma | 97.2% | |

| CYP450 Inhibition | 3A4, 2D6, 2C9, 2C19, 1A2 | IC₅₀ > 20 µM |

Table 2: In Vivo Pharmacokinetic Properties of this compound in Mice

| Route | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | t½ (h) | Bioavailability (%) |

| Intravenous (IV) | 2 | 1250 | 0.08 | 1850 | 2.5 | 100 |

| Oral (PO) | 10 | 850 | 0.5 | 3900 | 3.0 | 42 |

Experimental Protocols

Detailed methodologies for key pharmacokinetic experiments are provided below.

In Vitro ADME Assays

A standard workflow for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is essential for the early characterization of a novel inhibitor.

a. Metabolic Stability in Liver Microsomes

-

Objective: To determine the rate of metabolism of this compound in human and mouse liver microsomes.

-

Materials:

-

This compound stock solution (10 mM in DMSO).

-

Pooled human and mouse liver microsomes (e.g., from a commercial supplier).

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B).

-

0.1 M Phosphate buffer (pH 7.4).

-

Acetonitrile with an internal standard (e.g., warfarin or other appropriate compound) for reaction termination and sample preparation.

-

Control compounds (e.g., a rapidly metabolized compound like verapamil and a slowly metabolized one like warfarin).

-

-

Procedure:

-

Prepare a reaction mixture containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.

-

Pre-warm the mixture at 37°C for 5 minutes.

-

Add this compound to the mixture to a final concentration of 1 µM.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining amount of this compound.

-

-

Data Analysis:

-

Plot the natural log of the percentage of remaining this compound against time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

b. Caco-2 Permeability Assay

-

Objective: To assess the intestinal permeability of this compound.

-

Materials:

-

Caco-2 cells cultured on permeable Transwell® inserts.

-

Hanks' Balanced Salt Solution (HBSS) with HEPES buffer.

-

This compound dosing solution (e.g., 10 µM in HBSS).

-

Control compounds (high permeability: propranolol; low permeability: atenolol).

-

-

Procedure:

-

Wash the Caco-2 cell monolayers on the Transwell® inserts with pre-warmed HBSS.

-

For apical-to-basolateral (A→B) permeability, add the dosing solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

-

At the end of the experiment, take a sample from the apical chamber.

-

Quantify the concentration of this compound in all samples by LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

-

In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic PK study in mice following intravenous and oral administration.

-

Objective: To determine the key pharmacokinetic parameters of this compound in mice after IV and PO administration.

-

Animals:

-

Male C57BL/6 mice (8-10 weeks old), n=3-5 per group.

-

-

Dosing:

-

IV group: Administer this compound at 2 mg/kg via the tail vein. The compound should be formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).

-

PO group: Administer this compound at 10 mg/kg by oral gavage. The compound can be formulated in a vehicle such as 0.5% methylcellulose.

-

-

Sample Collection:

-

Collect blood samples (approximately 30-50 µL) from the saphenous vein at pre-dose and at multiple time points post-dose (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Collect blood into tubes containing an anticoagulant (e.g., K₂EDTA).

-

Centrifuge the blood samples to separate plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw plasma samples.

-

Precipitate proteins by adding cold acetonitrile containing an internal standard.

-

Vortex and centrifuge the samples.

-

Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of this compound.

-

-

Data Analysis:

-

Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin to calculate PK parameters including Cₘₐₓ, Tₘₐₓ, AUC, and t½.

-

Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

-

Conclusion

The protocols and data presentation formats provided in these application notes offer a standardized framework for evaluating the pharmacokinetic properties of novel Keap1-Nrf2 inhibitors. A thorough understanding of a compound's ADME profile and in vivo pharmacokinetics is crucial for its successful development as a therapeutic agent. By following these methodologies, researchers can generate the critical data needed to guide lead optimization, dose selection for efficacy studies, and the overall progression of promising Keap1-Nrf2 inhibitors towards clinical applications.

References

- 1. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The potential roles of Nrf2/Keap1 signaling in anticancer drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]

Application Notes and Protocols for Assessing the Cytotoxicity of Keap1-Nrf2 Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for an E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][3] In response to cellular stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to translocate to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.

Constitutive activation of the Nrf2 pathway, often through mutations in Keap1 or Nrf2 itself, is observed in various cancers and is associated with enhanced tumor cell proliferation and resistance to chemotherapy.[1] Consequently, inhibitors of the Keap1-Nrf2 pathway are being investigated as potential therapeutic agents to sensitize cancer cells to conventional treatments.

This document provides a comprehensive guide to assessing the cytotoxicity of Keap1-Nrf2 inhibitors. As specific cytotoxicity data for a compound designated "Keap1-Nrf2-IN-7" is not publicly available, this guide will utilize data from two well-characterized Keap1-Nrf2 inhibitors, ML385 and Brusatol , as representative examples to illustrate the experimental protocols and data presentation. These protocols can be readily adapted for the evaluation of any novel Keap1-Nrf2 inhibitor.

Data Presentation: Cytotoxicity of Representative Keap1-Nrf2 Inhibitors

The following tables summarize the cytotoxic effects of ML385 and Brusatol on various cancer cell lines as reported in the literature. This data is essential for designing experiments, including determining appropriate concentration ranges for in vitro assays.

Table 1: Cytotoxicity of ML385

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (µM) | Notes |

| A549 (Keap1 mutant) | Non-small cell lung cancer | Clonogenic Assay | Colony Formation | ~5 | ML385 enhances cytotoxicity of chemotherapy.[4][5] |

| H460 (Keap1 wild-type) | Non-small cell lung cancer | Clonogenic Assay | Colony Formation | >10 | Shows selectivity for Keap1 mutant cells.[4] |

| FaDu | Head and Neck Squamous Cell Carcinoma | Cell Viability Assay | Cell Viability | Dose-dependent decrease | Stronger inhibition than Cisplatin.[6] |

| YD9 | Head and Neck Squamous Cell Carcinoma | Cell Viability Assay | Cell Viability | Dose-dependent decrease | Stronger inhibition than Cisplatin.[6] |

| MGH7 | Lung Squamous Cell Carcinoma | Cell Viability Assay | Cell Viability | Dose-dependent decrease | Inhibits NRF2 expression.[7] |

Table 2: Cytotoxicity of Brusatol

| Cell Line | Cancer Type | Assay | Endpoint | IC50 Value (nM) | Notes |

| A549 | Non-small cell lung cancer | Cell Growth Assay | Cell Number | Not specified, but enhances cisplatin cytotoxicity | Sensitizes cancer cells to chemotherapeutic drugs.[8] |

| HCT116 | Colorectal Cancer | Viability Assay | Cell Viability | Not specified, but sensitizes to irinotecan | Nrf2 inhibition increased cytotoxicity of irinotecan.[9] |

| CT26 | Colorectal Cancer | Viability Assay | Cell Viability | Not specified, but sensitizes to irinotecan | Nrf2 inhibition increased cytotoxicity of irinotecan.[9] |

| SK-OV-3 | Ovarian Cancer | Cytotoxicity Assay | Cell Viability | Not specified, but enhances trastuzumab cytotoxicity | Synergistic antitumor activity with trastuzumab.[10] |

| MOLT-4 | Acute Lymphoblastic Leukemia | Cytotoxicity Assay | Cell Viability | Dose-dependent | Induces cell cycle arrest.[11] |

| CEM | Acute Lymphoblastic Leukemia | Cytotoxicity Assay | Cell Viability | Dose-dependent | Induces cell cycle arrest.[11] |

| KOPN-8 | Acute Lymphoblastic Leukemia | Cytotoxicity Assay | Cell Viability | Dose-dependent | Induces cell cycle arrest.[11] |

Experimental Protocols

Detailed methodologies for key cytotoxicity experiments are provided below. It is crucial to include appropriate controls, such as vehicle-treated cells (e.g., DMSO) and positive controls for cytotoxicity (e.g., a known cytotoxic agent like staurosporine or doxorubicin).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells.[13]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Keap1-Nrf2 inhibitor (e.g., this compound)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[12]

-

Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm)[12]

Protocol for Adherent Cells: [12]

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the Keap1-Nrf2 inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle-only wells as a negative control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully aspirate the medium and add 50 µL of serum-free medium to each well.[12] Then, add 50 µL of MTT solution (5 mg/mL) to each well.[12]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.[12]

-

Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[12] Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.[12]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the percentage of viability against the log of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: This assay measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[14][15] The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Keap1-Nrf2 inhibitor

-

LDH cytotoxicity assay kit (commercially available)

-

Lysis buffer (usually included in the kit, e.g., Triton X-100)[16]

-

Microplate reader capable of measuring absorbance at 490 nm (with a reference wavelength of 680 nm)[17]

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Prepare Controls:

-

Spontaneous LDH release: Wells with cells treated with vehicle only.

-

Maximum LDH release: Wells with cells treated with vehicle, to which lysis buffer will be added.[16]

-

Background control: Wells with medium but no cells.

-

-

Sample Collection: After the treatment period, centrifuge the plate at 300 x g for 5 minutes.[15]

-

Lysis for Maximum Release: Add 10 µL of lysis buffer to the maximum release control wells. Incubate for 45 minutes at 37°C.[17]

-

Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[17]

-

LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[17]

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

-

Stop Reaction: Add 50 µL of stop solution (if provided in the kit) to each well.[17]

-

Absorbance Measurement: Measure the absorbance at 490 nm, with a reference wavelength of 680 nm.[17]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised, and intercalate with DNA.

Materials:

-

Flow cytometer

-

Keap1-Nrf2 inhibitor

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

-

1X Annexin-binding buffer[18]

-

Propidium Iodide (PI) solution[18]

-

Cold PBS

Protocol:

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the Keap1-Nrf2 inhibitor at various concentrations for the desired time.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.[19]

-

Washing: Discard the supernatant and wash the cells twice with cold PBS.[19][20]

-

Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube.[19] Add 5 µL of Annexin V-FITC and 1 µL of PI solution (e.g., 50 µg/mL).[19]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18][19]

-

Dilution: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.[18]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (this population is often small).

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis and necrosis induced by the inhibitor.

Visualizations

Keap1-Nrf2 Signaling Pathway

Caption: Keap1-Nrf2 signaling and inhibitor action.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for assessing cytotoxicity.

Relationship Between Cytotoxicity Assays

Caption: Cellular events and corresponding assays.

References

- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 2. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Effects of ML385 on Head and Neck Squamous Cell Carcinoma: Implications for NRF2 Inhibition as a Therapeutic Strategy [mdpi.com]

- 7. The NRF2 antagonist ML385 inhibits PI3K‐mTOR signaling and growth of lung squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. The Nrf2 inhibitor brusatol is a potent antitumour agent in an orthotopic mouse model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nrf2 Inhibitor, Brusatol in Combination with Trastuzumab Exerts Synergistic Antitumor Activity in HER2-Positive Cancers by Inhibiting Nrf2/HO-1 and HER2-AKT/ERK1/2 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antitumor Effect of Brusatol in Acute Lymphoblastic Leukemia Models Is Triggered by Reactive Oxygen Species Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]

- 15. LDH cytotoxicity assay [protocols.io]

- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cellbiologics.com [cellbiologics.com]

- 18. kumc.edu [kumc.edu]

- 19. bosterbio.com [bosterbio.com]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

troubleshooting low Nrf2 activation with Keap1-Nrf2-IN-7

Welcome to the technical support center for Keap1-Nrf2-IN-7. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and answering frequently asked questions related to the use of this compound for Nrf2 activation.

Troubleshooting Guide: Low Nrf2 Activation

Experiencing lower than expected Nrf2 activation with this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.

Initial Checks & Common Problems

First, review these common sources of error.

| Potential Issue | Recommended Action |

| Compound Integrity | Confirm the proper storage of this compound as per the manufacturer's instructions. Repeated freeze-thaw cycles or improper storage temperature can lead to degradation. Consider using a fresh aliquot. |

| Compound Solubility | Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting into your cell culture media. Precipitates can lead to inaccurate concentrations. |

| Cell Health & Viability | Visually inspect your cells for signs of stress or death. Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to ensure that the observed lack of Nrf2 activation is not due to cytotoxicity at the concentration of this compound used. |

| Experimental Controls | Always include a positive control (e.g., sulforaphane, tBHQ) to confirm that your experimental system is capable of inducing Nrf2 activation. A vehicle control (e.g., DMSO) is also essential to establish a baseline. |

Experimental Workflow for Troubleshooting

If initial checks do not resolve the issue, follow this experimental workflow to systematically investigate the problem.

Caption: Troubleshooting workflow for low Nrf2 activation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of 0.45 µM.[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3][4] this compound disrupts the binding of Keap1 to Nrf2, preventing Nrf2 degradation. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of its target genes by binding to the Antioxidant Response Element (ARE).[5][6]

Caption: Mechanism of this compound action.

Q2: What concentration of this compound should I use?

A2: The optimal concentration can vary depending on the cell type and experimental conditions. A good starting point is to perform a dose-response experiment. Based on its IC50 of 0.45 µM, a concentration range of 0.1 µM to 10 µM is recommended for initial testing.

Recommended Dose-Response Concentrations

| Concentration | Purpose |

| 0.1 µM | Low end, near IC50 |

| 0.5 µM | Around the IC50 |

| 1 µM | 2x IC50 |

| 5 µM | 10x IC50 |

| 10 µM | High end, check for toxicity |

Q3: What is the optimal treatment time for this compound?

A3: The kinetics of Nrf2 activation can vary. A time-course experiment is recommended to determine the peak response in your system. Nrf2 protein levels can increase within a few hours, while downstream target gene expression may take longer.

Recommended Time-Course Points

| Time Point | Expected Observation |

| 4 hours | Initial increase in nuclear Nrf2 protein |

| 8 hours | Peak nuclear Nrf2, start of target gene mRNA increase |

| 16 hours | Sustained target gene mRNA expression |

| 24 hours | Peak target gene protein expression |

Q4: How can I validate Nrf2 activation?

A4: Nrf2 activation should be confirmed by multiple methods.

-

Quantitative PCR (qPCR): Measure the mRNA levels of well-established Nrf2 target genes such as NQO1, HMOX1, and GCLM.[6] An increase in the expression of these genes indicates Nrf2 pathway activation.

-

Western Blot: Assess the protein levels of Nrf2. It is crucial to separate nuclear and cytoplasmic fractions to demonstrate the translocation of Nrf2 to the nucleus, a key step in its activation.[2] You can also probe for downstream target proteins like HO-1 and NQO1.

-

Reporter Assays: Use a cell line stably expressing a luciferase reporter gene under the control of an Antioxidant Response Element (ARE) promoter.[5][7] An increase in luciferase activity is a direct measure of Nrf2 transcriptional activity.

Experimental Protocols

Protocol 1: Western Blot for Nuclear Nrf2 Translocation

-

Cell Treatment: Plate cells and treat with this compound at the desired concentrations and for the optimal time determined from your time-course experiment. Include vehicle and positive controls.

-

Cell Lysis and Fractionation:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a hypotonic buffer to isolate the cytoplasmic fraction.

-

Lyse the remaining nuclear pellet in a nuclear extraction buffer.

-

-

Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein onto an SDS-PAGE gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against Nrf2 overnight at 4°C.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Use Lamin B1 as a nuclear marker and GAPDH or β-actin as a cytoplasmic marker to verify fractionation efficiency.

-

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: qPCR for Nrf2 Target Gene Expression

-

Cell Treatment: Treat cells with this compound as described above.

-

RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into cDNA using a reverse transcriptase kit.

-

qPCR:

-

Prepare a reaction mix with a SYBR Green master mix, forward and reverse primers for your target genes (NQO1, HMOX1, GCLM), and a housekeeping gene (e.g., GAPDH, ACTB).

-

Perform the qPCR reaction in a real-time PCR system.

-

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

Primer Sequences (Human)

| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |

| NQO1 | GTCATTCTCTGGCCAATTCAGAGT | TGGAGTGTGCCCAATGCTATA |

| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |

| GCLM | AATCAGGGAGTTTCCAGCACAT | GTTGGAGGAGCAGTTTGAATGA |

| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. MicroRNA-7 activates Nrf2 pathway by targeting Keap1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Non-Electrophilic Nrf2 Activators from Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Keap1-Nrf2-IN-7 not showing activity in cells

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering a lack of cellular activity with the Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, Keap1-Nrf2-IN-7.

Frequently Asked Questions (FAQs)

Q1: My this compound compound is not showing any activity in my cell-based assay. What are the first things I should check?

A: Start by verifying the fundamentals of your compound and experimental setup:

-

Compound Integrity: Ensure the compound has been stored correctly, protected from light and moisture, and has not expired. If possible, verify its identity and purity via analytical methods like LC-MS or NMR.

-

Solubility: this compound is a small molecule that may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into your cell culture medium. Visually inspect for any precipitation after dilution. The final solvent concentration in the culture medium should be non-toxic to your cells (typically ≤ 0.1%).

-

Pipetting and Dilutions: Double-check all calculations for your serial dilutions. Simple errors in concentration can lead to a perceived lack of activity.

Q2: What is the expected effective concentration for this compound in cells?

A: this compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction with a reported IC50 of 0.45 µM in a biochemical (cell-free) assay[1]. However, the effective concentration in a cellular context (EC50) can be significantly higher due to factors like cell membrane permeability, metabolic stability, and potential efflux pump activity[2]. It is recommended to perform a wide dose-response curve, for example, from 10 nM to 50 µM, to determine the optimal concentration for your specific cell line and assay.

Q3: How can I confirm that my cellular assay system is capable of responding to Nrf2 activation?

A: Always include a well-characterized positive control in your experiments. This is crucial to validate that the signaling pathway is functional in your chosen cell line.

-

Electrophilic Activators: Use known Nrf2 activators like Tert-butylhydroquinone (tBHQ) or Sulforaphane[3][4]. These compounds activate Nrf2 by modifying cysteine residues on Keap1, a different mechanism than a PPI inhibitor, but they confirm the downstream pathway (Nrf2 stabilization, nuclear translocation, and target gene expression) is intact.

-

Other PPI Inhibitors: If available, use another validated Keap1-Nrf2 PPI inhibitor as a positive control to compare activity[5].

Q4: I am not observing an increase in total Nrf2 protein levels via Western blot after treatment. Does this mean the inhibitor is inactive?

A: Not necessarily. Under basal conditions, Nrf2 has a very short half-life (around 7-18 minutes) because it is constantly being ubiquitinated by the Keap1-Cul3 complex and degraded by the proteasome[6][7]. A PPI inhibitor like this compound works by preventing Keap1 from binding to newly synthesized Nrf2, allowing it to accumulate and translocate to the nucleus[8][9]. Therefore:

-

You may not see a large increase in total Nrf2 levels.

-

The key indicator of activity is the nuclear accumulation of Nrf2 and the subsequent upregulation of Nrf2 target genes (e.g., NQO1, HMOX1, GCLM)[2][10].

-

It is more effective to measure Nrf2 levels in nuclear fractions or, more commonly, to measure the expression of its downstream targets via qPCR or Western blot.

Q5: My ARE-luciferase reporter assay is giving inconsistent or negative results. What are common pitfalls?

A: ARE (Antioxidant Response Element) reporter assays are powerful but sensitive. Common issues include:

-

Low Transfection Efficiency: Optimize your transfection protocol for your specific cell line. Poor delivery of the reporter plasmid will result in a weak or absent signal[11].

-

Cytotoxicity: High concentrations of the compound or the transfection reagent can be toxic, leading to reduced cell viability and lower luciferase expression[4][12]. Always run a parallel cytotoxicity assay (e.g., MTT, CellTiter-Glo) with the same compound concentrations.

-

Vector Geometry and Normalization: The size and structure of plasmids can impact results. It is critical to co-transfect with a control plasmid (e.g., expressing Renilla luciferase) to normalize for transfection efficiency and cell number, but be aware that some compounds can independently affect the activity of the normalization reporter[12][13][14].

Troubleshooting Guide

If you are experiencing a lack of activity with this compound, follow this step-by-step diagnostic workflow.

Step 1: Verify Compound and Reagent Integrity

| Question | Yes | No |

| 1. Was the compound stored correctly and is it within its expiration date? | Proceed to Q2. | Source a new, verified batch of the compound. |

| 2. Is the compound fully dissolved in the stock solvent (e.g., DMSO)? | Proceed to Q3. | Gently warm the solution or use sonication to ensure complete dissolution. |

| 3. Does the compound remain in solution after dilution into cell culture medium? | Proceed to Step 2. | Decrease the final concentration or test alternative solvents/formulations. |

Step 2: Validate the Assay System

| Question | Yes | No |

| 1. Are you including a positive control (e.g., Sulforaphane, tBHQ)? | Proceed to Q2. | Incorporate a positive control to validate the pathway's responsiveness. |

| 2. Does the positive control show robust activation of the Nrf2 pathway in your assay? | Proceed to Step 3. | Troubleshoot the assay itself. Check cell line integrity, reporter construct, antibody performance, or qPCR primer efficiency. The issue may lie with the assay, not the test compound. |

| 3. Have you run a cytotoxicity assay at the tested concentrations? | Proceed to Q4. | Perform a cytotoxicity assay. High toxicity can mask compound activity. |

| 4. Is the activity of this compound being measured at non-toxic concentrations? | Proceed to Step 3. | Test the compound at lower, non-toxic concentrations. |

Step 3: Investigate Cellular Mechanisms

| Question | Yes | No |

| 1. Have you confirmed that your cell line expresses adequate levels of Keap1 and Nrf2? | Proceed to Q2. | Choose a different cell line known to have a functional Keap1-Nrf2 pathway (e.g., HepG2, AREc32[3]). |

| 2. Have you measured downstream Nrf2 target gene expression (e.g., NQO1, HMOX1) instead of total Nrf2 levels? | Proceed to Q3. | Shift your readout to measure Nrf2 activity (target gene mRNA or protein levels) rather than total Nrf2 protein. |

| 3. Have you allowed sufficient treatment time for transcription and translation to occur (e.g., 6-24 hours)? | Proceed to Step 4. | Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal treatment duration. |

Step 4: Consider Advanced Cellular Factors

| Question | Possible Explanation & Next Steps |

| 1. Could poor cell permeability be the issue? | The compound may not be efficiently entering the cells. Consider using a cell line with lower efflux pump activity or employing permeability assays to investigate uptake[2]. |

| 2. Could the compound be rapidly metabolized by the cells? | The compound may be inactivated by cellular enzymes. This is a more complex issue requiring metabolic stability assays to diagnose. |

Quantitative Data: Potency of Nrf2 Activators

This table provides reference values for this compound and other common Nrf2 activators. Note that IC50/EC50 values can vary significantly between biochemical and cellular assays and across different cell lines.

| Compound | Mechanism of Action | Assay Type | Reported Potency | Reference |

| This compound | Keap1-Nrf2 PPI Inhibitor | Biochemical (FP) | IC50 = 0.45 µM | [1] |

| ML334 | Keap1-Nrf2 PPI Inhibitor | Biochemical (FP) | IC50 = 1.58 µM | [5] |

| CDDO-Im | Electrophile (Covalent) | Cellular (ARE-Luc) | EC50 = 0.41 µM | [3] |

| Sulforaphane | Electrophile (Covalent) | Cellular (ARE-Luc) | EC50 = 2-5 µM | [3] |

| tBHQ | Electrophile (Covalent) | Cellular (ARE-Luc) | EC50 = 10-30 µM | [3][4] |

Key Experimental Protocols

ARE-Luciferase Reporter Assay

This protocol is a general guideline for measuring Nrf2 transcriptional activity.

-

Cell Seeding: Seed cells (e.g., HepG2) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect cells with an ARE-Firefly luciferase reporter plasmid and a constitutively active Renilla luciferase control plasmid using a suitable transfection reagent, according to the manufacturer's protocol.

-

Incubation: Incubate for 24 hours to allow for plasmid expression.

-

Treatment: Replace the medium with fresh medium containing this compound at various concentrations. Include wells for vehicle control (e.g., DMSO) and a positive control (e.g., 5 µM Sulforaphane).

-

Incubation: Incubate for an additional 16-24 hours.

-

Lysis & Measurement: Lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Calculate the fold change relative to the vehicle-treated control.

Western Blot for Nrf2 Target Proteins (NQO1/HMOX1)

-

Cell Seeding & Treatment: Seed cells in 6-well plates. Grow to 80-90% confluency and treat with the compound for 16-24 hours.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a validated primary antibody against NQO1, HMOX1, or another Nrf2 target. Also probe a separate membrane or strip the current one for a loading control (e.g., β-actin, GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band density and normalize to the loading control.

Visualizations

Keap1-Nrf2 Signaling Pathway and Inhibitor Action

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of a PPI inhibitor.

Troubleshooting Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. westbioscience.com [westbioscience.com]

- 9. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. goldbio.com [goldbio.com]

- 12. Potentials and pitfalls of transient in vitro reporter bioassays: interference by vector geometry and cytotoxicity in recombinant zebrafish cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]

potential off-target effects of Keap1-Nrf2-IN-7

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the Keap1-Nrf2 inhibitor, IN-7. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Keap1-Nrf2-IN-7?

A1: this compound is a covalent inhibitor that targets the Kelch-like ECH-associated protein 1 (Keap1).[1][2] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping Nrf2 levels low.[3][4] IN-7 covalently modifies a specific cysteine residue (Cys151) within the BTB domain of Keap1.[2][5] This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. As a result, stabilized Nrf2 translocates to the nucleus, binds to Antioxidant Response Elements (AREs), and initiates the transcription of a wide array of cytoprotective genes.[3][4][6]

Q2: What is the reported selectivity profile of compounds related to IN-7?

A2: While specific quantitative off-target data for IN-7 is not extensively available in the public domain, a closely related precursor compound, referred to as compound 7, has been profiled for selectivity. It was found to be highly selective, showing no significant off-target activity at a concentration of 10 µM in a 36-receptor Cerep panel.[1][2] Furthermore, this precursor exhibited no genotoxicity in vitro and did not significantly interact with a broad panel of kinases.[2]

Q3: What are the potential sources of off-target effects for covalent inhibitors like IN-7?

A3: The primary concern with covalent inhibitors is their electrophilic nature, which allows them to react with nucleophilic residues, most commonly cysteines, on proteins other than the intended target.[7] This non-specific binding can lead to the modulation of other signaling pathways and potential cellular toxicity.[7] Therefore, it is crucial to experimentally verify the selectivity of IN-7 in your specific model system.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype or toxicity observed upon treatment with IN-7.

-

Question: I am observing unexpected changes in cell morphology, viability, or signaling pathways that are inconsistent with Nrf2 activation. Could this be due to off-target effects of IN-7?

-

Answer: Yes, unexpected cellular responses could indicate off-target activities. Covalent inhibitors, due to their reactive nature, can potentially modify proteins other than Keap1. To investigate this, we recommend the following experimental approaches:

-

Activity-Based Protein Profiling (ABPP): This technique can provide a global, unbiased view of the proteins that are covalently modified by IN-7 in your cellular system.

-

Proteomics Analysis: Compare the proteome of cells treated with IN-7 to vehicle-treated controls to identify changes in protein expression or post-translational modifications that are independent of the Nrf2 pathway.

-

Kinase Profiling: Although the precursor to IN-7 showed high kinase selectivity, it is good practice to perform a broad kinase screen with IN-7 to identify any potential off-target kinase inhibition.

-

Issue 2: Inconsistent or weaker than expected Nrf2 activation.

-

Question: I am not seeing the expected level of Nrf2 target gene induction (e.g., HMOX1, NQO1) after treating my cells with IN-7. What could be the cause?

-

Answer: Several factors could contribute to this observation:

-

Compound Stability: Ensure the stability of your IN-7 stock solution and in your cell culture media over the course of the experiment.

-

Cellular Uptake: The compound may not be efficiently entering your specific cell type. You can assess target engagement directly using a Cellular Thermal Shift Assay (CETSA). A positive thermal shift of Keap1 upon IN-7 treatment would confirm target engagement.

-

Keap1-Independent Nrf2 Regulation: Nrf2 is also regulated by other mechanisms, such as phosphorylation by GSK-3β.[5] It's possible that in your cellular context, these alternative pathways are dominant.

-

Quantitative Data on Off-Target Effects

As of the latest available data, a detailed quantitative off-target profile for this compound is not publicly available. However, for the closely related precursor compound 7, the following has been reported:

| Assay Type | Target/Panel | Concentration | Result | Reference |

| Receptor Profiling | Cerep 36 Receptor Panel | 10 µM | No significant off-target activity | [1][2] |

| Genotoxicity | In vitro assays | Not specified | No genotoxicity observed | [2] |

| Kinase Profiling | Broad kinase panel | Not specified | No significant interaction | [2] |

Researchers are encouraged to generate specific data for IN-7 in their experimental systems using the protocols outlined below.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that IN-7 binds to Keap1 in intact cells by measuring changes in the thermal stability of Keap1.

Methodology:

-

Cell Treatment: Culture your cells to the desired confluency. Treat the cells with IN-7 at various concentrations. Include a vehicle control (e.g., DMSO).

-